molecular formula C8H12O2 B117516 5,5-Dimethylcyclohexane-1,3-dione CAS No. 126-81-8

5,5-Dimethylcyclohexane-1,3-dione

Cat. No.: B117516
CAS No.: 126-81-8
M. Wt: 140.18 g/mol
InChI Key: BADXJIPKFRBFOT-UHFFFAOYSA-N
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Description

5,5-Dimethylcyclohexane-1,3-dione, also known as 5,5-dimethyl-1,3-cyclohexanedione, is an organic compound with the formula (CH3)2C(CH2)2(CO)2(CH2). It is classified as a cyclic diketone and is a derivative of 1,3-cyclohexanedione. This compound is a white solid that is soluble in water, ethanol, and methanol. Historically, it has been used as a reagent to test for the presence of aldehyde functional groups .

Mechanism of Action

Target of Action

Dimedone, a cyclic 1,3-diketone, has been used as a precursor for the synthesis of various compounds . The primary targets of Dimedone are aldehydes . It reacts with aldehydes to give crystalline derivatives . Additionally, it has been used to synthesize molecules that inhibit tyrosine kinases and Pim-1 kinase , which play crucial roles in cell growth and survival .

Mode of Action

Dimedone reacts with its targets through a series of chemical reactions. The first step is a Michael addition , followed by a Dieckmann cyclization , basic ester hydrolysis , and thermal decarboxylation . These reactions result in the formation of a more stable 6-membered ring . When reacting with aldehydes, Dimedone forms crystalline derivatives .

Biochemical Pathways

The biochemical pathways affected by Dimedone are primarily those involving the targets it interacts with. For instance, when Dimedone-derived compounds inhibit tyrosine kinases, they can affect pathways related to cell growth and survival .

Pharmacokinetics

Its solubility in water, ethanol, and methanol suggests that it may have good bioavailability.

Result of Action

The result of Dimedone’s action depends on the specific targets and the compounds it forms. For example, when it reacts with aldehydes, it forms crystalline derivatives that can be used to distinguish between different aldehydes . Compounds synthesized from Dimedone have shown antitumor activities and inhibitory effects on tyrosine kinases and Pim-1 kinase .

Action Environment

The action, efficacy, and stability of Dimedone can be influenced by various environmental factors. For instance, the reactions involving Dimedone are often carried out in basic conditions . Additionally, the stability of Dimedone and its derivatives may be affected by factors such as temperature and pH.

Preparation Methods

5,5-Dimethylcyclohexane-1,3-dione is typically synthesized through a multi-step process involving a Michael addition, followed by a Dieckmann cyclization, basic ester hydrolysis, and thermal decarboxylation . The synthesis begins with the reaction of mesityl oxide and diethyl malonate. The Michael addition forms an intermediate, which then undergoes Dieckmann cyclization to form a cyclic compound. This intermediate is then hydrolyzed and decarboxylated to yield dimedone .

Chemical Reactions Analysis

5,5-Dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various aldehydes for substitution reactions. The major products formed from these reactions include diketones, alcohols, and various heterocyclic compounds .

Properties

IUPAC Name

5,5-dimethylcyclohexane-1,3-dione
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InChI

InChI=1S/C8H12O2/c1-8(2)4-6(9)3-7(10)5-8/h3-5H2,1-2H3
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InChI Key

BADXJIPKFRBFOT-UHFFFAOYSA-N
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Canonical SMILES

CC1(CC(=O)CC(=O)C1)C
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Molecular Formula

C8H12O2
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DSSTOX Substance ID

DTXSID8021987
Record name 5,5-Dimethyl-1,3-cyclohexanedione
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Molecular Weight

140.18 g/mol
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Physical Description

Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS]
Record name 5,5-Dimethyl-1,3-cyclohexanedione
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Vapor Pressure

0.06 [mmHg]
Record name 5,5-Dimethyl-1,3-cyclohexanedione
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CAS No.

126-81-8
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Synthesis routes and methods I

Procedure details

A mixture of 3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one (dimedone), and R1 -thiolsulfonate, an alkali metal hydroxide, water and a water-miscible solvent, i.e., methanol, ethanol, 2-propanol, acetone, methyl ethyl ketone, dimethylformamide, dioxane or acetonitrile, is heated with stirring at any temperature between about 45°C. and the boiling temperature of the aqueous solvent (preferably at the boiling temperature) for a period of time of about one hour to about 48 hours (preferably three to 24 hours). After the reaction, the solvent mixture is removed by evaporation or by distillation. The residue is washed with water to remove the sulfinate salt by-product, and the crude product is collected on a filter and dried. Purification is accomplished by recrystallizing the crude product from an organic solvent, i.e., a hydrocarbon or lower alkanol such as benzene, cyclohexane, n-hexane, methylcyclohexane, n-pentane, ethanol, aqueous ethanol, methanol, aqueous methanol or toluene or a combination thereof.
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Synthesis routes and methods II

Procedure details

A solution of 5 parts of 5-keto-3,3-dimethylhexanoic acid and about 15 parts of 73% sulfuric acid was heated for one hour in a 130°-135° oil bath. The cooled solution was then poured into a separatory funnel containing ice and chloroform. The aqueous phase was then washed three times with additional chloroform. The combined organic extractions were then dried and evaporated. There was obtained an 82.3% yield of dimedone. It was further recrystallized from toluene.
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Yield
82.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5-Dimethylcyclohexane-1,3-dione
Reactant of Route 2
5,5-Dimethylcyclohexane-1,3-dione
Reactant of Route 3
5,5-Dimethylcyclohexane-1,3-dione
Reactant of Route 4
5,5-Dimethylcyclohexane-1,3-dione
Reactant of Route 5
5,5-Dimethylcyclohexane-1,3-dione
Reactant of Route 6
5,5-Dimethylcyclohexane-1,3-dione
Customer
Q & A

Q1: What is the molecular formula and weight of dimedone?

A1: Dimedone has the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol.

Q2: What spectroscopic data is available for dimedone?

A2: Dimedone has been characterized using various spectroscopic techniques, including infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy. [, , ] IR spectroscopy reveals characteristic peaks for the carbonyl groups and C-H bonds, while NMR provides information on the proton and carbon environments within the molecule. [, ]

Q3: How does the crystal structure of dimedone change under high pressure?

A4: High-pressure X-ray diffraction studies show that dimedone crystals exhibit anisotropic and non-linear compressibility. [] The compressibility is more pronounced along the helices formed by hydrogen-bonded molecules. [] Interestingly, compression also leads to elongation of the carbonyl (C=O) bond involved in hydrogen bonding, consistent with observations in other 1,3-diketones. []

Q4: What is the significance of the reaction between dimedone and aldehydes?

A5: Dimedone readily reacts with aldehydes via a Knoevenagel condensation reaction. [, , ] This reaction forms the basis for synthesizing various heterocyclic compounds, including tetrahydrobenzo[b]pyrans, which have significant biological and pharmaceutical applications. [, , , ]

Q5: Can dimedone be used as a protecting group in peptide synthesis?

A6: Yes, dimedone can act as a protecting group for amino groups in peptide synthesis. [, ] Reaction of dimedone with amino acid active esters yields optically pure enamine derivatives. [] These derivatives can be further converted to azides and used in peptide synthesis. [, ] Removal of the dimedone protecting group is readily achieved using aqueous bromine. []

Q6: How does dimedone react with chalcones?

A7: The reaction of dimedone with chalcones, seemingly a simple Michael addition, can yield three different product types depending on the reaction conditions and purification methods. [] While the expected Michael adducts form readily, recrystallization in air can lead to hydroperoxidated and hydroxylated derivatives. []

Q7: What is the role of dimedone in formaldehyde detection?

A8: Dimedone reacts with formaldehyde to form a stable complex, formaldemethone. [, , ] This reaction forms the basis for detecting and quantifying formaldehyde in biological samples. [, , ] Formaldemethone can be readily analyzed using techniques like high-performance liquid chromatography (HPLC) [] and overpressured layer chromatography (OPLC). []

Q8: How can dimedone be used to study protein sulfenation?

A9: Dimedone selectively reacts with sulfenic acids (SOHs), oxidized forms of cysteine residues in proteins. [, , ] This reaction allows researchers to trap and study protein SOHs, which are important in redox signaling and regulation. [, , ] The development of a biotinylated dimedone derivative further facilitates the detection and identification of sulfenylated proteins. []

Q9: Can dimedone act as a catalyst in organic synthesis?

A10: Yes, dimedone has shown catalytic activity in certain organic reactions. For example, it can catalyze the addition of amines to cyano groups, leading to the formation of thiazol-2-yl substituted E-acrylonitriles. []

Q10: What types of catalysts have been used to promote reactions involving dimedone?

A11: Various catalysts, including Lewis acids and organocatalysts, have been employed to facilitate reactions involving dimedone. [, , , ] Examples include Fe3O4 nanoparticles, phosphorus pentoxide supported on alumina (P2O5/Al2O3), and caffeine. [, , ] These catalysts enhance reaction rates and yields, often under mild and environmentally friendly conditions. [, , ]

Q11: What is the role of electrochemical methods in dimedone chemistry?

A12: Electrochemical methods offer a unique approach to utilizing dimedone in organic synthesis. [] By applying a suitable electrode potential, the acidic -CH proton of dimedone can be activated, generating an enol form that acts as an electro-generated base. [] This electro-catalytic approach allows for the synthesis of 4H-chromene derivatives under mild conditions without the need for external chemical bases. []

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